Sucrose, 6',1-dipalmitate
CAS No.: 248917-86-4
Cat. No.: VC0148131
Molecular Formula: C44H82O13
Molecular Weight: 819.127
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 248917-86-4 |
|---|---|
| Molecular Formula | C44H82O13 |
| Molecular Weight | 819.127 |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-(hexadecanoyloxymethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
| Standard InChI | InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(46)53-32-35-38(48)40(50)41(51)43(55-35)57-44(42(52)39(49)34(31-45)56-44)33-54-37(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45,48-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1 |
| Standard InChI Key | HQQGQPZMCTVNNX-LXCJDVRASA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O |
Introduction
Chemical Structure and Properties
Sucrose, 6',1-dipalmitate's structure involves a sucrose backbone with two palmitic acid chains attached via ester bonds specifically at the 6' position of the fructose unit and the 1 position of the glucose unit. This specific esterification pattern distinguishes it from other sucrose esters and contributes to its unique properties.
The compound exhibits amphiphilic characteristics due to its dual nature:
-
The hydrophilic component: The unmodified hydroxyl groups of the sucrose moiety provide water solubility
-
The lipophilic component: The two palmitic acid chains confer oil solubility and hydrophobic properties
This balanced combination results in a molecule with superior emulsifying properties compared to mono-esterified sucrose derivatives, making it particularly valuable in formulations requiring stabilization of oil-water interfaces .
The Hydrophilic-Lipophilic Balance (HLB) of sucrose esters depends primarily on:
-
The degree of esterification (number of fatty acid chains attached)
-
The chain length of the fatty acids
With two palmitic acid chains, Sucrose, 6',1-dipalmitate has a lower HLB value than mono-substituted sucrose esters, indicating increased lipophilicity .
Synthesis and Production Methods
Several methods exist for synthesizing Sucrose, 6',1-dipalmitate, each with distinct advantages and limitations:
Chemical Synthesis
Traditional chemical synthesis involves esterification of sucrose with palmitic acid or its derivatives using catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions. This approach typically results in a mixture of products with varying degrees of esterification, requiring subsequent purification steps.
Enzymatic Synthesis
Enzymatic synthesis represents a more selective approach using lipases as biocatalysts. Research has demonstrated that lipase from Candida antarctica B (CALB) shows high regioselectivity for certain positions of the sucrose molecule .
A key enzymatic process involves:
-
Dissolving sucrose in an appropriate solvent system
-
Adding the acyl donor (typically vinyl palmitate or methyl palmitate)
-
Introducing the lipase catalyst
-
Maintaining optimal reaction conditions (temperature, pH)
The table below summarizes experimental conditions for enzymatic synthesis of sucrose esters, which can be adapted for Sucrose, 6',1-dipalmitate production:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 45-60°C | Full conversion at 45°C (40h) or 60°C (20h) |
| Solvent | Acetonitrile | Low glycolipid solubility leads to complete acylation |
| Catalyst | CALB lipase | Best conversion rates compared to other lipases |
| Water Content | Minimal | Higher water content reduces esterification efficiency |
| Acyl Donor | Vinyl palmitate | Higher conversion (21.5%) vs. methyl palmitate (6.6%) |
Data adapted from enzymatic synthesis studies
Protection-Based Strategies
A specialized approach involves protecting specific hydroxyl groups of sucrose to direct esterification to desired positions. One method uses biological protection of the 6-position of sucrose through:
-
Production of glucose-6-acetate via fermentation using Bacillus megaterium
-
Conversion to sucrose-6-acetate using fructosyl transferase from Bacillus subtilis
-
Further modification to introduce palmitic acid chains at specific positions
Applications in Various Industries
Sucrose, 6',1-dipalmitate finds applications across multiple industries due to its unique physicochemical properties:
Food Industry Applications
In food products, Sucrose, 6',1-dipalmitate serves several functions:
-
Emulsifier in oil-in-water and water-in-oil systems
-
Texture modifier for improved mouthfeel in processed foods
-
Inhibitor of starch deterioration in wheat flour
-
Growth inhibitor for microorganisms in soft drinks
The FDA has approved certain sucrose esters as food additives with specific use levels, as shown in this table:
| Food Category | Food Use | Maximum Use Level (mg/kg) |
|---|---|---|
| Dairy products | Milk (plain) | 75 |
| Dairy products | Buttermilk (plain) | 75 |
| Beverages | Table waters and soda water | 220 |
| Beverages | Fruit Juice | 220 |
| Beverages | Water-based flavored drinks | 220 |
| Beverages | Carbonated water-based flavored drinks | 195 |
Data adapted from proposed food uses for sucrose esters of fatty acids
Pharmaceutical Applications
In pharmaceutical formulations, Sucrose, 6',1-dipalmitate offers several advantages:
-
Enhances drug solubility and bioavailability
-
Forms thermosensitive gels for controlled drug release
-
Serves as a stabilizer in various formulations
-
Functions as a penetration enhancer for topical applications
Studies have demonstrated that sucrose esters can significantly influence drug release kinetics. For instance, research on paracetamol release from formulations containing sucrose esters revealed that the gel structure formed by these compounds affects dissolution rates. The kinetics followed either the Korsmeyer-Peppas or Higuchi equations, depending on the specific sucrose ester used .
Cosmetic Applications
In cosmetic products, Sucrose, 6',1-dipalmitate and related sucrose esters serve as:
-
Emulsifiers for creating stable formulations
-
Emollients for skin conditioning
The Cosmetic Ingredient Review (CIR) has evaluated the safety of saccharide esters, including Sucrose Dipalmitate, for use in cosmetics. The assessment indicates that these compounds are generally safe for use in cosmetic formulations when formulated to be non-irritating .
Comparative Analysis with Similar Compounds
Sucrose, 6',1-dipalmitate exists within a broader family of sucrose esters, each with distinct properties based on:
-
The number of ester groups (mono-, di-, tri-, or polyesters)
-
The position of esterification on the sucrose molecule
-
The type of fatty acid attached
The table below compares Sucrose, 6',1-dipalmitate with structurally similar compounds:
| Compound | Structure Type | Key Characteristics | Relative HLB | Primary Applications |
|---|---|---|---|---|
| Sucrose, 6',1-dipalmitate | Diester with specific positions | Enhanced emulsifying properties, intermediate HLB | Medium | Emulsifiers, stabilizers |
| Sucrose Monopalmitate | Monoester of sucrose | More hydrophilic, higher HLB | High | Water-in-oil emulsifiers |
| Sucrose Stearate | Varies by degree of esterification | Stronger gel structure than palmitate versions | Variable | Thickeners, emulsifiers |
| Sucrose Distearate | Diester with stearic acid | Higher melting point than dipalmitate | Low | Oil-in-water emulsifiers |
| Sucrose Hexapalmitate | Hexaester | Highly lipophilic | Very low | Oil-based formulations |
Comparison based on data from multiple sources
The regioselectivity of esterification significantly impacts the properties of these compounds. For example, studies demonstrate that 6-O-acylated sucrose esters exhibit different properties compared to those acylated at other positions .
Current Research and Future Perspectives
Research on Sucrose, 6',1-dipalmitate continues to evolve, with several areas of active investigation:
Improved Synthesis Methods
Researchers are exploring more efficient, environmentally friendly synthesis routes, including:
-
Green chemistry approaches with reduced solvent use
-
Novel enzymatic pathways with enhanced regioselectivity
Novel Applications
Emerging applications for Sucrose, 6',1-dipalmitate include:
-
Nanoparticle stabilization for drug delivery systems
-
Biodegradable surfactants for environmental remediation
-
Advanced food packaging materials with antimicrobial properties
Structure-Function Relationships
Studies on the relationship between specific structural features of sucrose esters and their functional properties are providing insights that could lead to designer molecules with tailored characteristics for specific applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume